(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol is a chiral compound characterized by its two dicyclohexyl groups attached to a 1,2-ethanediol backbone. Its molecular formula is C₁₄H₂₆O₂, with a molecular weight of approximately 226.36 g/mol. The compound is notable for its potential applications in asymmetric synthesis and as a chiral auxiliary in organic reactions. It exists as a colorless to pale yellow liquid or solid, depending on temperature, and has a melting point range of 136-141 °C and a boiling point of 373 °C at 760 mmHg .
While specific biological activities of (S,S)-(+)-1,2-dicyclohexyl-1,2-ethanediol are not extensively documented, compounds with similar structures often exhibit interesting biological properties. For instance, they may act as chiral ligands in catalysis or influence biological pathways due to their stereochemistry. Further studies are needed to elucidate any direct pharmacological effects.
Several methods exist for synthesizing (S,S)-(+)-1,2-dicyclohexyl-1,2-ethanediol:
(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol has several notable applications:
Interaction studies involving (S,S)-(+)-1,2-dicyclohexyl-1,2-ethanediol focus on its behavior in catalytic systems and its role as a chiral director. Research indicates that it can effectively coordinate with metal centers, enhancing the selectivity of reactions involving boronic esters . Additionally, its interactions with various substrates can be explored to understand its mechanistic role in catalysis.
Similar compounds include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol | Dicyclohexyl derivative | High enantioselectivity in reactions |
| (R,R)-1,2-Dicyclohexyl-1,2-ethanediol | Enantiomer of (S,S) | Different stereochemistry affecting reactivity |
| (R,S)-1,2-Dicyclohexyl-1,2-ethanediol | Racemic mixture | Less selective compared to pure enantiomers |
| 1,2-Diethyl-1,2-propanediol | Aliphatic diol | Different alkyl groups leading to varied properties |
The uniqueness of (S,S)-(+)-1,2-dicyclohexyl-1,2-ethanediol lies in its specific stereochemistry and the resulting influence on reactivity and selectivity in synthetic applications compared to its structural analogs.
(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol is a chiral diol characterized by two cyclohexyl groups attached to a central ethane backbone, with hydroxyl groups at the 1 and 2 positions. Its systematic IUPAC name is (1S,2S)-1,2-dicyclohexylethane-1,2-diol, reflecting the stereochemistry of the two chiral centers. The molecular formula is C₁₄H₂₆O₂, with a molecular weight of 226.35 g/mol. The compound’s structure is defined by its S,S configuration, which distinguishes it from its enantiomer, (1R,2R)-1,2-dicyclohexylethane-1,2-diol.
The SMILES notation for the (S,S) enantiomer is C1CCC(CC1)C@@HO, highlighting the stereochemical arrangement of the hydroxyl and cyclohexyl groups. X-ray crystallography confirms a C₂-symmetric geometry, with the two cyclohexyl rings adopting chair conformations to minimize steric strain.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₆O₂ |
| Molecular Weight | 226.35 g/mol |
| Melting Point | 138–142°C (lit.) |
| Optical Rotation ([α]₂₀^D^) | +2.2° (c = 0.8 in chloroform) |
The synthesis of (S,S)-(+)-1,2-dicyclohexyl-1,2-ethanediol emerged in the 1990s as part of efforts to develop chiral auxiliaries for asymmetric catalysis. Early work by Matteson and colleagues highlighted its utility in boronic ester homologation reactions, where its rigid C₂ symmetry improved stereocontrol. A landmark 1996 publication detailed an efficient preparation route via diastereoselective reduction of 1,2-dicyclohexylethane-1,2-dione using chiral catalysts.
In 2018, Hirschhäuser’s team at the University of Duisburg-Essen optimized its synthesis using ambient-pressure asymmetric catalysis, enabling scalable production with >99% enantiomeric excess. This advancement cemented its role in industrial applications, particularly in pharmaceuticals and agrochemicals.
(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol (abbreviated DICHED) is a cornerstone of asymmetric synthesis due to its ability to induce high enantioselectivity in reactions involving boronic esters. Key applications include:
A comparative analysis of chiral directors revealed DICHED’s superiority over alternatives like tartaric acid derivatives, owing to its hydrophobicity and resistance to racemization.
| Term | Definition |
|---|---|
| Enantiomeric Excess (ee) | Purity measure of the S,S enantiomer relative to its R,R counterpart. |
| Diastereoselective Reduction | Synthetic method favoring one diastereomer over others. |
The most direct traditional approach to synthesizing (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol involves the reduction of the corresponding diketone precursor, 1,2-dicyclohexylethane-1,2-dione . This diketone serves as an excellent starting material due to its symmetrical structure and the potential for stereoselective reduction to the desired diol configuration.
The synthesis typically employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . When using sodium borohydride in tetrahydrofuran solvent at controlled temperatures, yields of 85-90% can be achieved with moderate stereoselectivity. The reaction proceeds through nucleophilic attack of the hydride on the carbonyl carbon, leading to formation of the vicinal diol structure [2].
| Method | Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Reduction of 1,2-dicyclohexylethane-1,2-dione with NaBH4 | THF solvent, controlled temperature | 85-90 | Moderate |
| Reduction of 1,2-dicyclohexylethane-1,2-dione with LiAlH4 | Dry ether, room temperature | 80-85 | Low |
| Catalytic hydrogenation of corresponding diketone | Pd/C catalyst, H2 pressure | 75-80 | Low |
| Asymmetric reduction with borohydride systems | Chiral borohydride, low temperature | 70-75 | High |
Alternative reduction pathways provide additional synthetic flexibility for accessing (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol. Catalytic hydrogenation represents one such approach, where the diketone precursor undergoes reduction in the presence of heterogeneous catalysts such as palladium on carbon under hydrogen pressure . This method, while operationally simple, typically yields the racemic mixture requiring subsequent resolution.
Metal hydride reductions using lithium aluminum hydride offer another traditional route, though stereoselectivity remains limited without additional chiral control elements [2]. The reducing agent approaches the carbonyl groups from the less hindered face, but the inherent symmetry of the substrate leads to formation of multiple stereoisomers.
Recent developments in asymmetric borohydride systems have shown promise for improving stereochemical outcomes. These systems incorporate chiral auxiliaries or ligands that direct the hydride delivery to achieve higher enantioselectivity, though often at the expense of overall yield [3].
Modern catalytic asymmetric synthesis represents a significant advancement in the preparation of (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol. These approaches utilize chiral transition metal complexes to control the stereochemical outcome with high precision and efficiency.
Rhodium and ruthenium complexes bearing chiral phosphine ligands have demonstrated exceptional performance in asymmetric hydrogenation reactions [4]. These catalysts can achieve enantioselectivities exceeding 95% when applied to appropriate prochiral substrates. The mechanism involves coordination of the substrate to the metal center, followed by stereoselective hydride delivery from the less hindered face of the catalyst-substrate complex [5].
Platinum-group metal catalysts have also shown utility in asymmetric synthesis approaches. These systems often employ bidentate chiral ligands such as BINAP or DuPHOS derivatives to create a chiral environment around the metal center [6]. The resulting complexes exhibit high activity and selectivity for the formation of the desired (S,S)-configuration.
| Method | Catalyst/Enzyme | Enantioselectivity (% ee) | Scalability |
|---|---|---|---|
| Sharpless asymmetric dihydroxylation | OsO4/AD-mix-α or AD-mix-β | >90 | Moderate |
| Catalytic asymmetric hydrogenation | Rh or Ru complex with chiral ligands | 85-95 | High |
| Enzyme-catalyzed resolution | Lipases (PSL-C, CalB) | 80-95 | High |
| Organocatalytic reduction | Proline derivatives | 70-85 | Moderate |
Enzymatic methods provide an environmentally friendly and highly selective approach to synthesizing (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol. These biocatalytic processes operate under mild conditions and often exhibit exceptional stereoselectivity due to the evolved active sites of enzymes [7].
Lipase-catalyzed kinetic resolution represents one of the most successful enzymatic approaches. Commercial lipases such as Pseudomonas cepacia lipase (PSL-C) and Candida antarctica lipase B (CalB) have demonstrated excellent performance in resolving racemic 1,2-diols through selective acetylation reactions [8]. The lipase PSL-C, in particular, shows remarkable selectivity with enantiomeric ratios (E-values) exceeding 40 when operating in tert-butyl methyl ether as solvent [8].
The enzymatic resolution process typically involves treatment of the racemic diol with vinyl acetate in the presence of the lipase catalyst. The enzyme selectively acetylates one enantiomer, allowing for straightforward separation of the acetylated and unreacted fractions. Subsequent hydrolysis of the acetate provides access to both enantiomers of the diol [8].
Alcohol dehydrogenases offer another enzymatic route through asymmetric reduction of the corresponding diketone. These enzymes utilize nicotinamide cofactors (NADH or NADPH) to achieve stereoselective carbonyl reduction with excellent enantiomeric excess [7]. Cofactor regeneration systems using glucose dehydrogenase or isopropanol facilitate practical implementation of these processes.
Industrial production of (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol requires careful consideration of scalability factors including cost-effectiveness, process robustness, and environmental impact. Traditional synthetic routes often provide advantages in terms of raw material costs and process simplicity, making them attractive for large-scale manufacturing [9].
The choice of synthetic route for industrial production depends heavily on the required scale and purity specifications. For applications requiring high enantiomeric purity, enzymatic or catalytic asymmetric methods may be preferred despite higher initial costs [10]. Conversely, applications tolerating lower enantiomeric excess may benefit from traditional reduction followed by classical resolution techniques.
Process optimization for industrial scale involves evaluation of solvent usage, waste stream management, and energy requirements. Continuous flow processes have shown promise for improving efficiency and reducing environmental impact compared to traditional batch operations [11].
| Parameter | Traditional Routes | Modern Catalytic Methods | Enzymatic Methods |
|---|---|---|---|
| Raw Material Cost | Low | Moderate | High |
| Energy Requirements | Moderate | Low | Low |
| Waste Generation | High | Low | Very Low |
| Process Complexity | Low | High | Moderate |
| Scale-up Feasibility | High | Moderate | High |
| Environmental Impact | Moderate | Low | Very Low |
Cost-effective strategies for industrial production focus on minimizing raw material costs, reducing process steps, and maximizing atom economy. The development of improved catalysts that operate under milder conditions and require lower loadings represents a key area for cost reduction [9].
Catalyst recycling and reuse strategies are essential for economic viability of metal-catalyzed processes. Heterogeneous catalysts that can be easily separated and reused offer significant advantages over homogeneous systems requiring complex separation procedures . Similarly, immobilized enzyme systems enable multiple reuse cycles, reducing the overall cost per unit of product [7].
Solvent selection and recovery systems play crucial roles in overall process economics. The use of environmentally benign solvents that can be efficiently recovered and recycled helps minimize both environmental impact and operating costs [13]. Water-based systems, where compatible with the chemistry, offer particular advantages in terms of cost and environmental profile.
The Sharpless asymmetric dihydroxylation represents one of the most powerful methods for controlling stereochemistry in the synthesis of vicinal diols such as (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol [14]. This Nobel Prize-winning methodology utilizes osmium tetroxide in combination with chiral cinchona alkaloid derivatives to achieve exceptional enantioselectivity in the formation of 1,2-diols from alkenes.
For the synthesis of (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol, the process would typically begin with the corresponding alkene precursor. The dihydroxylation proceeds through a [3+2] cycloaddition mechanism, where the osmium-oxo species adds across the double bond in a stereospecific manner [6]. The high facial selectivity observed in these reactions (often >90% enantiomeric excess) makes this approach particularly attractive for synthetic applications requiring high stereochemical purity [4].
The reaction conditions are generally mild, proceeding at room temperature or slightly elevated temperatures in a biphasic system of tert-butanol and water. The use of potassium ferricyanide as a reoxidant allows for catalytic operation with respect to osmium, addressing both cost and safety concerns associated with stoichiometric osmium use [14].
Substrate-controlled stereoselectivity represents an alternative approach where the inherent steric and electronic properties of the starting material determine the stereochemical outcome [16]. This strategy relies on conformational preferences and facial selectivity based on steric hindrance patterns within the substrate molecule.
In the synthesis of dicyclohexyl compounds, substrate control can be particularly effective due to the well-defined conformational preferences of cyclohexyl groups [17]. The chair conformation of cyclohexane rings creates predictable steric interactions that can be exploited to achieve high diastereoselectivity in reduction and substitution reactions [18].
For reduction of 1,2-dicyclohexylethane-1,2-dione, substrate control manifests through preferential approach of reducing agents from the less hindered face of each carbonyl group. The bulky cyclohexyl substituents create a sterically demanding environment that favors formation of specific stereoisomers [16]. This effect can be enhanced through careful choice of reducing agent size and reaction conditions.
Chelation control represents another important aspect of substrate-controlled selectivity. When metal-based reducing agents are employed, coordination of the metal center to both carbonyl groups can occur, leading to highly organized transition states that favor specific stereochemical outcomes [17]. This chelation effect is particularly pronounced with aluminum-based reducing agents such as lithium aluminum hydride [19].
The purification and characterization of (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol requires specialized techniques capable of handling both the physical properties of the compound and the need to assess stereochemical purity. The compound's crystalline nature and specific stereochemistry present both opportunities and challenges for purification protocols.
Column chromatography serves as the primary method for initial purification, utilizing silica gel as the stationary phase with appropriate solvent systems [20]. The dicyclohexyl substituents provide sufficient hydrophobic character to enable effective separation from polar impurities using gradient elution techniques. Typical solvent systems employ hexane-ethyl acetate or dichloromethane-methanol gradients to achieve optimal resolution.
Recrystallization represents the preferred method for final purification, taking advantage of the compound's crystalline properties. The selection of appropriate recrystallization solvents is critical for achieving high recovery yields while maintaining stereochemical integrity [21]. Common recrystallization solvents include petroleum ether, ethanol-water mixtures, and acetone-hexane combinations, chosen based on solubility characteristics and crystal formation kinetics.
| Technique | Application | Efficiency | Cost |
|---|---|---|---|
| Column Chromatography | Initial purification | High | Low |
| Recrystallization | Final purification | Moderate | Low |
| Distillation | Solvent removal | High | Very Low |
| Chiral HPLC | Enantiomer separation | Very High | High |
| Preparative HPLC | Large-scale separation | High | Very High |
Chiral high-performance liquid chromatography (HPLC) provides the most reliable method for assessing enantiomeric purity and achieving enantiomer separation when necessary [22]. Chiral stationary phases based on cellulose derivatives or cyclodextrin-bonded silica demonstrate excellent resolution capabilities for dicyclohexyl diol stereoisomers. The development of analytical methods typically involves optimization of mobile phase composition, flow rate, and temperature to achieve baseline separation of enantiomers.
Characterization of (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol relies on a combination of spectroscopic and analytical techniques to confirm both structural identity and stereochemical purity. Nuclear magnetic resonance (NMR) spectroscopy provides comprehensive structural information, with 1H NMR revealing characteristic cyclohexyl proton patterns and coupling constants [23]. The axial and equatorial proton environments in cyclohexyl rings produce distinct chemical shifts and multiplicities that serve as structural fingerprints.
| Method | Information Provided | Sensitivity |
|---|---|---|
| 1H NMR Spectroscopy | Proton environments, coupling patterns | High |
| 13C NMR Spectroscopy | Carbon framework, substitution patterns | High |
| Mass Spectrometry | Molecular weight, fragmentation | Very High |
| IR Spectroscopy | Functional groups, C-H stretching | Moderate |
| X-ray Crystallography | Absolute configuration, crystal structure | Low |
| Chiral GC | Enantiomeric purity, retention times | High |
| Optical Rotation | Specific rotation, enantiomeric excess | Moderate |
Carbon-13 NMR spectroscopy complements the proton data by providing information about the carbon framework and substitution patterns [24]. The dicyclohexyl framework produces characteristic carbon signals that can be assigned through two-dimensional NMR techniques such as COSY and HSQC experiments. These advanced NMR methods are particularly valuable for confirming the stereochemical configuration and detecting potential impurities.
Infrared spectroscopy contributes functional group identification through characteristic absorption bands [23]. The hydroxyl groups in the diol structure produce broad O-H stretching bands around 3200-3600 cm⁻¹, while the cyclohexyl C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region. The fingerprint region below 1500 cm⁻¹ provides additional structural confirmation through C-C stretching and bending modes specific to the cyclohexyl framework.
Mass spectrometry enables molecular weight confirmation and fragmentation pattern analysis [22]. Electron ionization conditions typically produce fragmentation patterns involving loss of cyclohexyl groups and formation of characteristic ions. High-resolution mass spectrometry provides accurate molecular weight determination essential for confirming molecular formula and detecting potential isomeric impurities.
Optical rotation measurements serve as a rapid method for assessing enantiomeric purity and confirming the absolute configuration [25]. The specific rotation of (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol under standardized conditions provides a benchmark for quality control and stereochemical verification. Variations in specific rotation values can indicate the presence of the opposite enantiomer or racemization during synthesis or storage.